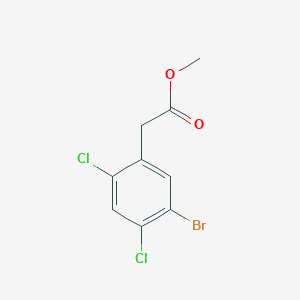
Methyl 2-(5-bromo-2,4-dichlorophenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(5-bromo-2,4-dichlorophenyl)acetate is an organic compound with the molecular formula C9H7BrCl2O2 It is a derivative of phenylacetate, where the phenyl ring is substituted with bromine and chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(5-bromo-2,4-dichlorophenyl)acetate typically involves the esterification of 2-(5-bromo-2,4-dichlorophenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products:
Oxidation: Formation of 2-(5-bromo-2,4-dichlorophenyl)acetic acid.
Reduction: Formation of 2-(5-bromo-2,4-dichlorophenyl)ethanol.
Substitution: Formation of various substituted phenylacetates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-(5-bromo-2,4-dichlorophenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl 2-(5-bromo-2,4-dichlorophenyl)acetate depends on its specific application. In biological systems, it may act as a substrate for esterases, leading to the release of the corresponding acid and alcohol. The bromine and chlorine substituents can influence the compound’s reactivity and interaction with molecular targets.
Comparaison Avec Des Composés Similaires
- Methyl 2-bromo-2-(3,5-dichlorophenyl)acetate
- Methyl 2-(4-bromo-2,6-dichlorophenyl)acetate
- Methyl 2-(5-bromo-3,4-dichlorophenyl)acetate
Comparison: Methyl 2-(5-bromo-2,4-dichlorophenyl)acetate is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring. This arrangement can affect the compound’s chemical reactivity and physical properties, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C9H7BrCl2O2 |
|---|---|
Poids moléculaire |
297.96 g/mol |
Nom IUPAC |
methyl 2-(5-bromo-2,4-dichlorophenyl)acetate |
InChI |
InChI=1S/C9H7BrCl2O2/c1-14-9(13)3-5-2-6(10)8(12)4-7(5)11/h2,4H,3H2,1H3 |
Clé InChI |
CMEVCPUNTMRXIX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=CC(=C(C=C1Cl)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Benzyloxy)carbonyl]phenylalanyltyrosine](/img/structure/B13427477.png)
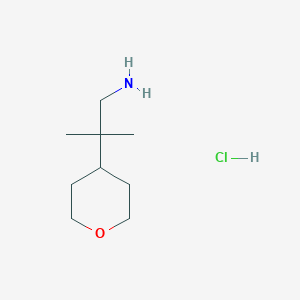
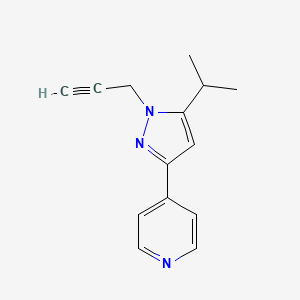
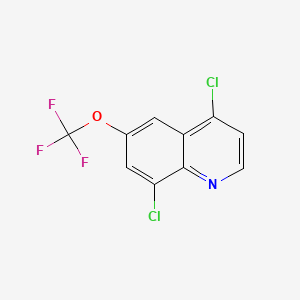
![tert-butyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamothioylamino]ethyl]carbamate](/img/structure/B13427495.png)

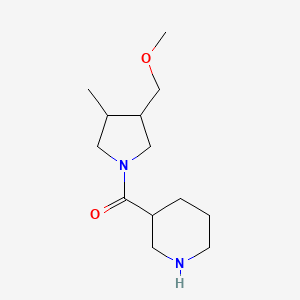
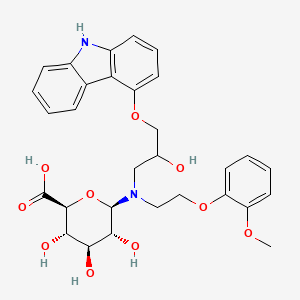
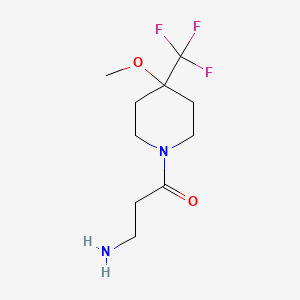
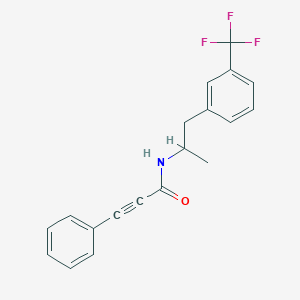
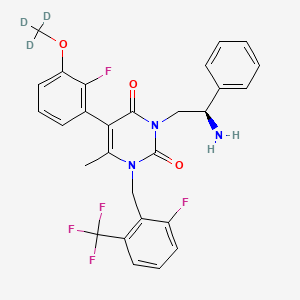
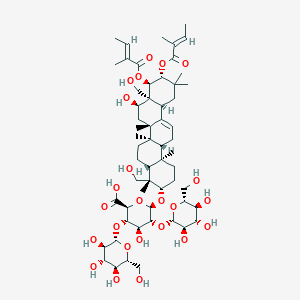
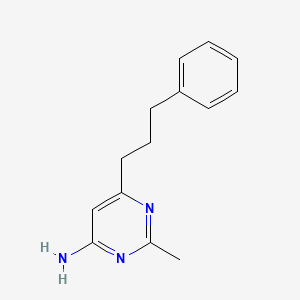
![4-[(E)-[1,1-Dioxo-1,2-benzothiazol-3-yl)-methyl-hydrazono]methyl]-2-methoxy-phenol](/img/structure/B13427565.png)
